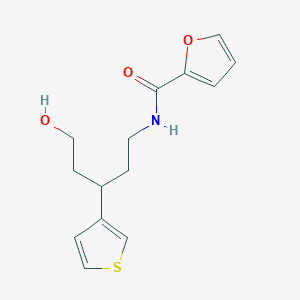

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

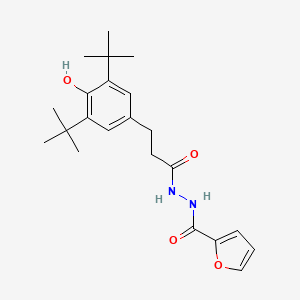

“N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide” is an organic compound containing a furan ring, a thiophene ring, and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure, but with a sulfur atom instead of oxygen . The amide group (-CONH2) is a common feature in organic chemistry and biochemistry, including proteins .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a furan ring and a thiophene ring connected by a pentyl chain (five carbon atoms) with a hydroxy group (-OH) on the 5th carbon. The furan ring would also have a carboxamide group (-CONH2) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications

Antiviral Activity

Furan-carboxamide derivatives have been explored for their potential to inhibit lethal viruses, such as the H5N1 influenza A virus. Systematic studies on the structure-activity relationship revealed that substituting heterocyclic moieties like furan or thiophene significantly influences anti-influenza activity. This suggests that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide could play a crucial role in developing novel antiviral agents against influenza A viruses and potentially other viral pathogens due to its structural similarity to these active compounds (Yu Yongshi et al., 2017).

Antimicrobial Properties

Research into furan-carboxamide derivatives has also shown promising antimicrobial properties. Synthesis and in vitro testing against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus have identified these compounds as effective antimicrobial agents. This indicates the potential for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide to contribute to the development of new treatments for infections caused by drug-resistant bacteria (A. Siddiqa et al., 2022).

Pharmaceutical Development

The structural and pharmacological exploration of furan-carboxamide derivatives extends to their potential applications in pharmaceutical development. Their ability to interact with biological targets, as demonstrated by their antiviral and antimicrobial activities, underscores their versatility as scaffolds for designing new drugs. Such compounds can be optimized for various therapeutic applications, including treating viral infections, combating antimicrobial resistance, and potentially targeting other diseases requiring modulation of biological pathways (P. Franchetti et al., 1995).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-7-4-11(12-5-9-19-10-12)3-6-15-14(17)13-2-1-8-18-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKYOZJUYVFWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)